1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Description
Properties
IUPAC Name |
1,1,1,2,2-pentachloro-3,3,3-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl5F3/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXWTRSVUPXQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(Cl)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928527 | |
| Record name | 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1652-89-7, 134237-31-3 | |
| Record name | 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1652-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
In a typical setup, 1,1,1,2,2,3-hexachloropropane (C₃Cl₆) reacts with HF in a stoichiometric ratio of 1:3 to replace three chlorine atoms at the 3-position with fluorine. The general reaction is:
This exothermic reaction proceeds via nucleophilic substitution, where fluoride ions displace chlorides under controlled conditions.
Optimized Reaction Conditions
Key parameters for maximizing yield and selectivity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures accelerate kinetics but risk over-fluorination |
| HF:Molar Ratio | 3:1 to 5:1 | Excess HF drives completion but complicates recycling |
| Pressure | 2–5 atm | Maintains HF in liquid phase |
| Residence Time | 2–4 hours | Balances conversion and by-product formation |
Industrial implementations often use cascading reactor systems to maintain steady-state conditions. For example, a three-reactor series with intermediate HCl stripping achieves >90% conversion.
Catalytic Fluorination Strategies
While non-catalytic liquid-phase reactions dominate industrial production, catalyst-assisted vapor-phase methods offer advantages in selectivity for specific isomers.
Chromium-Based Catalysts
Chromium(III) oxide (Cr₂O₃) catalysts, often doped with transition metals (e.g., 2% Co), enable gas-phase fluorination at 200–300°C. In a fixed-bed reactor, the reaction:
achieves 75–85% selectivity by suppressing side reactions like C-Cl bond cleavage. Catalyst lifetime exceeds 1,000 hours with periodic regeneration via HF/N₂ flushes.
Aluminum Fluoride Catalysts
Microcrystalline AlF₃ provides acidic sites for fluoride substitution. At 150–180°C, this system reduces energy costs but requires careful humidity control to prevent catalyst deactivation. Comparative performance:
| Catalyst | Selectivity (%) | By-Products | Energy Cost (kWh/kg) |
|---|---|---|---|
| Cr₂O₃/Co | 82 | C₃Cl₄F₂, C₃Cl₃F₃ | 12.4 |
| AlF₃ | 68 | C₃Cl₆F (traces) | 9.8 |
Industrial-Scale Production Systems
Modern facilities integrate reaction, separation, and recycling units to optimize economics and environmental compliance.
Continuous Flow Reactor Design
A representative industrial setup includes:
-
Feed System : Pre-heated C₃Cl₆ and HF mixed at 50°C
-
Reactor Train : Three stirred-tank reactors (80°C, 3 atm)
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HCl Stripper : Removes gaseous HCl via distillation
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HF Recovery : Liquid-liquid extraction recovers >95% HF
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Product Distillation : Purifies C₃Cl₅F₃ to 99.5% purity
This configuration achieves a mass yield of 87% with a 15% reduction in HF consumption compared to batch processes.
By-Product Management and Sustainability
The synthesis generates HCl and partially fluorinated by-products requiring mitigation:
Hydrochloric Acid Utilization
Captured HCl is either:
-
Neutralized to NaCl for disposal
-
Oxidized to Cl₂ for reuse in chlorination reactions
Advanced plants employ catalytic oxidation (e.g., Deacon process) to convert 60% of HCl to Cl₂, reducing raw material costs by 18%.
By-Product Recycling
Under-fluorinated species like 1,1,2,2-tetrachloro-3,3,3-trifluoropropane (C₃Cl₄F₃) are separated and reintroduced to the reactor feed, boosting overall yield to 94%.
Comparative Analysis of Synthetic Routes
| Method | Capital Cost | Operating Cost | Purity (%) | Scalability |
|---|---|---|---|---|
| Liquid-Phase (Non-Cat) | Moderate | Low | 99.5 | High |
| Vapor-Phase (Cr₂O₃) | High | Moderate | 98.2 | Medium |
| Batch Process | Low | High | 97.0 | Low |
Liquid-phase systems dominate due to superior scalability, though vapor-phase methods retain niche applications requiring precise isomer control .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out under controlled temperatures and pressures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other fluorinated and chlorinated compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of halogenated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated functional groups.
Industry: It is used in the production of specialty chemicals, including refrigerants, solvents, and intermediates for polymer synthesis
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane involves its interactions with molecular targets and pathways in chemical reactions. The presence of multiple halogen atoms allows it to participate in various substitution and addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize or destabilize reaction intermediates depending on the context .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane: Another halogenated propane with a similar structure but different substitution pattern.
1,1,1,2-Tetrachloro-3,3,3-trifluoropropane: A compound with one less chlorine atom compared to 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane.
1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane: A compound with more fluorine atoms and fewer chlorine atoms.
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. Its high degree of halogenation makes it particularly useful in applications requiring stable and reactive intermediates .
Biological Activity
Overview
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane (C3Cl5F3), a halogenated compound, is notable for its unique structure comprising both chlorine and fluorine atoms attached to a propane backbone. This compound has garnered attention in scientific research due to its potential biological activity and implications in various fields, including toxicology and medicinal chemistry.
- Molecular Formula : C3Cl5F3
- Molecular Weight : 270.3 g/mol
- CAS Number : 1652-89-7
The biological activity of this compound can be attributed to its interactions with biological systems. The presence of multiple halogen atoms allows the compound to engage in various chemical reactions such as substitution and addition reactions. The electron-withdrawing nature of the chlorine and fluorine atoms influences its reactivity and stability in biological environments .
Biological Activity
Research indicates that halogenated compounds like this compound can exhibit significant biological effects:
- Toxicity : Studies have shown that exposure to this compound may lead to respiratory irritation and other health concerns. However, it is not classified as a carcinogen or reproductive toxin .
- Environmental Impact : Classified as a Class I ozone-depleting substance, its environmental persistence raises concerns regarding bioaccumulation and ecological toxicity .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
Study 1: Toxicological Assessment
A toxicological study assessed the acute effects of inhalation exposure to this compound in laboratory animals. The results indicated:
- Respiratory Effects : Significant irritation was observed at high concentrations.
- Behavioral Changes : Alterations in normal activity levels were noted following exposure.
Study 2: Environmental Persistence
Research focusing on the environmental impact highlighted:
- Bioaccumulation Potential : While specific data on bioaccumulation was limited, the compound's structure suggests a potential for accumulation in aquatic organisms.
- Ozone Depletion Potential : The compound contributes to ozone layer depletion due to its chemical stability and resistance to degradation in the atmosphere.
Data Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. How can researchers design gas-phase hydrofluorination experiments to synthesize 1,1,1,2,2-pentachloro-3,3,3-trifluoropropane?
- Methodological Answer : Utilize chrome-magnesium fluoride catalysts (Cr-MgF₂) under controlled temperature (200–300°C) and pressure (1–5 atm). Optimize reactant molar ratios (e.g., 2-chloro-3,3,3-trifluoropropene:HF = 1:2–1:5) to maximize yield. Monitor reaction progress via gas chromatography (GC) and Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation .
Q. What analytical techniques are critical for characterizing impurities in synthesized this compound?
- Methodological Answer : Combine nuclear magnetic resonance (¹⁹F-NMR and ¹³C-NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and X-ray diffraction (XRD) for crystalline phase analysis. Use high-performance liquid chromatography (HPLC) with UV detection to quantify chlorinated byproducts (e.g., 1,1,1,3,3-pentachloropropane) .
Q. What safety protocols are essential for handling hazardous intermediates during synthesis?
- Methodological Answer : Implement fume hoods with HEPA filters, wear chemical-resistant gloves (e.g., Viton®), and use closed-loop systems to prevent exposure to volatile chlorinated compounds. Establish emergency protocols for spills, including neutralization with sodium bicarbonate and immediate ventilation .
Advanced Research Questions
Q. How can conflicting data on catalyst efficiency (e.g., Cr-MgF₂ vs. SbCl₅-based catalysts) be resolved in hydrofluorination reactions?
- Methodological Answer : Conduct comparative kinetic studies under identical conditions (temperature, pressure, molar ratios). Use density functional theory (DFT) simulations to analyze catalyst surface interactions and activation barriers. Validate experimentally via in situ Raman spectroscopy to observe intermediate adsorption/desorption dynamics .
Q. What strategies optimize selectivity for this compound over 1,1,1,3,3-pentafluoropropane in multi-step reactions?
- Methodological Answer : Introduce stepwise temperature gradients (e.g., 150°C for chlorination, 250°C for fluorination) to suppress side reactions. Modify catalyst acidity via doping with Lewis acids (e.g., AlF₃) to favor C-Cl bond retention. Use isotopic labeling (e.g., ¹⁸O in HF) to trace reaction pathways .
Q. How can researchers integrate life-cycle analysis (LCA) into experimental design to assess environmental impacts of byproducts?
- Methodological Answer : Model waste streams using software like SimaPro or GaBi, focusing on persistent chlorinated compounds (e.g., 1,2,3-trichloropropane). Validate degradation pathways via ozonation experiments and microbial toxicity assays. Prioritize catalytic recycling systems to minimize HF and Cl₂ waste .
Data Contradiction and Validation
Q. How to address discrepancies in reported yields for vapor-phase vs. liquid-phase fluorination?
- Methodological Answer : Perform reaction calorimetry to compare exothermic profiles and identify mass transfer limitations. Use computational fluid dynamics (CFD) to model phase behavior and optimize reactor geometry (e.g., packed-bed vs. tubular reactors). Cross-validate results with independent laboratories using standardized protocols .
Tables for Key Experimental Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
